Cas no 477845-66-2 (1-methyl-2lambda~6~-thieno[3,2-c][1,2]thiazine-2,2,4(1H,3H)-trione 4-[N-(4-fluorophenyl)hydrazone])
1-methyl-2lambda~6~-thieno[3,2-c][1,2]thiazine-2,2,4(1H,3H)-trione 4-[N-(4-fluorophenyl)hydrazone] Chemical and Physical Properties
Names and Identifiers
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- 1-METHYL-2LAMBDA6-THIENO[3,2-C][1,2]THIAZINE-2,2,4(1H,3H)-TRIONE 4-[N-(4-FLUOROPHENYL)HYDRAZONE]
- (4E)-4-[2-(4-fluorophenyl)hydrazin-1-ylidene]-1-methyl-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2-dione
- 1-methyl-2lambda~6~-thieno[3,2-c][1,2]thiazine-2,2,4(1H,3H)-trione 4-[N-(4-fluorophenyl)hydrazone]
- 4-fluoro-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline
- 1-Methyl-thieno[3,2-c][1,2]thiazine-2,2,4(1H,3H)-trione 4-[N-(4-fluorophenyl)hydrazone]
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- MDL: MFCD02082546
- Inchi: 1S/C13H12FN3O2S2/c1-17-12-6-7-20-13(12)11(8-21(17,18)19)16-15-10-4-2-9(14)3-5-10/h2-7,15H,8H2,1H3/b16-11+
- InChI Key: MAMWVCXSLGYIGA-LFIBNONCSA-N
- SMILES: S1(C/C(/C2=C(C=CS2)N1C)=N\NC1C=CC(=CC=1)F)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 512
- XLogP3: 2.9
- Topological Polar Surface Area: 98.4
1-methyl-2lambda~6~-thieno[3,2-c][1,2]thiazine-2,2,4(1H,3H)-trione 4-[N-(4-fluorophenyl)hydrazone] Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB298765-100 mg |
1-Methyl-thieno[3,2-c][1,2]thiazine-2,2,4(1H,3H)-trione 4-[N-(4-fluorophenyl)hydrazone]; . |
477845-66-2 | 100mg |
€221.50 | 2023-04-26 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00861083-1g |
4-(2-(4-Fluorophenyl)hydrazono)-1-methyl-3,4-dihydro-1H-thieno[3,2-c][1,2]thiazine 2,2-dioxide |
477845-66-2 | 90% | 1g |
¥2401.0 | 2024-04-18 | |
| Key Organics Ltd | 10N-326S-1MG |
1-methyl-2lambda~6~-thieno[3,2-c][1,2]thiazine-2,2,4(1H,3H)-trione 4-[N-(4-fluorophenyl)hydrazone] |
477845-66-2 | >90% | 1mg |
£37.00 | 2023-09-09 | |
| Key Organics Ltd | 10N-326S-5MG |
1-methyl-2lambda~6~-thieno[3,2-c][1,2]thiazine-2,2,4(1H,3H)-trione 4-[N-(4-fluorophenyl)hydrazone] |
477845-66-2 | >90% | 5mg |
£46.00 | 2023-09-09 | |
| Key Organics Ltd | 10N-326S-10MG |
1-methyl-2lambda~6~-thieno[3,2-c][1,2]thiazine-2,2,4(1H,3H)-trione 4-[N-(4-fluorophenyl)hydrazone] |
477845-66-2 | >90% | 10mg |
£63.00 | 2023-09-09 | |
| Key Organics Ltd | 10N-326S-50MG |
1-methyl-2lambda~6~-thieno[3,2-c][1,2]thiazine-2,2,4(1H,3H)-trione 4-[N-(4-fluorophenyl)hydrazone] |
477845-66-2 | >90% | 50mg |
£102.00 | 2023-09-09 | |
| Key Organics Ltd | 10N-326S-100MG |
1-methyl-2lambda~6~-thieno[3,2-c][1,2]thiazine-2,2,4(1H,3H)-trione 4-[N-(4-fluorophenyl)hydrazone] |
477845-66-2 | >90% | 100mg |
£146.00 | 2023-09-09 | |
| Ambeed | A880290-1g |
4-(2-(4-Fluorophenyl)hydrazono)-1-methyl-3,4-dihydro-1H-thieno[3,2-c][1,2]thiazine 2,2-dioxide |
477845-66-2 | 90% | 1g |
$350.0 | 2023-04-04 | |
| abcr | AB298765-100mg |
1-Methyl-thieno[3,2-c][1,2]thiazine-2,2,4(1H,3H)-trione 4-[N-(4-fluorophenyl)hydrazone]; . |
477845-66-2 | 100mg |
€283.50 | 2025-03-19 |
1-methyl-2lambda~6~-thieno[3,2-c][1,2]thiazine-2,2,4(1H,3H)-trione 4-[N-(4-fluorophenyl)hydrazone] Suppliers
1-methyl-2lambda~6~-thieno[3,2-c][1,2]thiazine-2,2,4(1H,3H)-trione 4-[N-(4-fluorophenyl)hydrazone] Related Literature
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Additional information on 1-methyl-2lambda~6~-thieno[3,2-c][1,2]thiazine-2,2,4(1H,3H)-trione 4-[N-(4-fluorophenyl)hydrazone]
1-Methyl-2λ⁶-thieno[3,2-c][1,2]thiazine-2,2,4(1H,3H)-trione 4-[N-(4-fluorophenyl)hydrazone]: A Comprehensive Overview
1-Methyl-2λ⁶-thieno[3,2-c][1,2]thiazine-2,2,4(1H,3H)-trione 4-[N-(4-fluorophenyl)hydrazone] (CAS No. 477845-66-2) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research. This sulfur-nitrogen-containing heterocycle combines unique structural features with potential biological activities, making it a subject of ongoing investigation in drug discovery programs.
The compound's complex name reflects its intricate molecular architecture: a thieno[3,2-c][1,2]thiazine core modified with a 1-methyl group and a 4-[N-(4-fluorophenyl)hydrazone] substituent. This structural combination creates a molecule with interesting electronic properties and potential for hydrogen bonding interactions, which are crucial for many biological applications. Researchers are particularly interested in how the fluorophenyl hydrazone moiety might influence the compound's pharmacokinetic properties.
In the context of current research trends, 1-methyl-2λ⁶-thieno[3,2-c][1,2]thiazine derivatives are being explored for their potential as enzyme inhibitors or receptor modulators. The presence of both sulfur and nitrogen atoms in the heterocyclic core makes this compound class particularly interesting for targeting certain biological pathways. The 4-fluorophenyl group adds another dimension to the molecule's potential interactions, as fluorine substitution often enhances metabolic stability and membrane permeability in drug candidates.
Synthetic approaches to CAS 477845-66-2 typically involve multi-step sequences starting from commercially available thiophene precursors. The hydrazone formation represents a key step in the synthesis, requiring careful control of reaction conditions to achieve high yields. Recent advances in green chemistry have led to improved synthetic protocols that reduce environmental impact while maintaining product purity - a topic of great interest in modern pharmaceutical manufacturing.
From a materials science perspective, the thieno-thiazine core of this compound exhibits interesting electronic properties that could be valuable in organic electronics. The extended π-system combined with heteroatoms suggests potential applications in organic semiconductors or photovoltaic materials. Researchers are investigating whether the hydrazone functionality could serve as a tunable component in molecular electronics.
The physicochemical properties of 1-methyl-2λ⁶-thieno[3,2-c][1,2]thiazine-2,2,4(1H,3H)-trione 4-[N-(4-fluorophenyl)hydrazone] are crucial for its potential applications. Preliminary studies suggest moderate solubility in common organic solvents, with the fluorophenyl group influencing its crystallization behavior. These characteristics are important considerations for formulation development in potential pharmaceutical applications.
In analytical chemistry, the identification and characterization of this compound typically involve advanced techniques such as NMR spectroscopy (particularly 19F NMR due to the fluorine atom), mass spectrometry, and X-ray crystallography. The compound's unique structural features create distinctive spectral signatures that aid in its identification and purity assessment.
Current market trends show growing demand for specialized heterocyclic building blocks like CAS 477845-66-2, particularly in contract research organizations and academic laboratories. The compound's potential as a pharmacophore in medicinal chemistry makes it valuable for drug discovery programs targeting various disease areas. Suppliers are responding to this demand by offering custom synthesis and bulk quantities with high purity specifications.
Safety considerations for handling 1-methyl-2λ⁶-thieno[3,2-c][1,2]thiazine-2,2,4(1H,3H)-trione 4-[N-(4-fluorophenyl)hydrazone] follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, proper personal protective equipment and ventilation are recommended when working with this material. The compound's stability under various conditions is an active area of investigation, with particular attention to the hydrazone moiety's sensitivity to oxidation.
Future research directions for this compound class may explore its potential in catalysis, as the sulfur and nitrogen atoms could coordinate to metal centers. Additionally, the fluorine atom's unique properties might be exploited in PET imaging applications if radiolabeled versions can be developed. These cutting-edge applications align with current interests in theranostics and precision medicine.
In conclusion, 1-methyl-2λ⁶-thieno[3,2-c][1,2]thiazine-2,2,4(1H,3H)-trione 4-[N-(4-fluorophenyl)hydrazone] represents an intriguing example of modern heterocyclic chemistry with potential applications spanning pharmaceuticals, materials science, and beyond. Its unique structural features and the growing understanding of sulfur-nitrogen heterocycles ensure continued interest from the scientific community. As research progresses, we may see this compound play important roles in addressing current challenges in drug development and functional materials design.
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